molecular formula C19H17N B2955492 4-(1,1-Diphenylethyl)pyridine CAS No. 109975-61-3

4-(1,1-Diphenylethyl)pyridine

Cat. No.: B2955492
CAS No.: 109975-61-3
M. Wt: 259.352
InChI Key: CJQGILPQYWJLHC-UHFFFAOYSA-N
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Description

4-(1,1-Diphenylethyl)pyridine is an organic compound with the molecular formula C19H17N. It is a derivative of pyridine, where the hydrogen atom at the fourth position of the pyridine ring is replaced by a 1,1-diphenylethyl group. This compound is known for its unique chemical structure, which imparts distinct physical and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,1-Diphenylethyl)pyridine can be achieved through various methods. One common approach involves the reaction of pyridine with 1,1-diphenylethyl chloride in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like toluene .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, solvent, and reaction time .

Chemical Reactions Analysis

Types of Reactions

4-(1,1-Diphenylethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(1,1-Diphenylethyl)pyridine has found applications in various fields of scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(1,1-Diphenylethyl)pyridine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may interact with cellular receptors to exert therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,1-Diphenylethyl)pyridine
  • 4-(1-Hydroxy-1,2-diphenylethyl)pyridine
  • 2,4,6-Trimethylpyridine

Uniqueness

4-(1,1-Diphenylethyl)pyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in various chemical reactions and applications where other similar compounds may not be as effective .

Properties

IUPAC Name

4-(1,1-diphenylethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N/c1-19(16-8-4-2-5-9-16,17-10-6-3-7-11-17)18-12-14-20-15-13-18/h2-15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJQGILPQYWJLHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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